molecular formula C8H16ClNO3 B2767423 (2R,5S)-5-[(Dimethylamino)methyl]oxolane-2-carboxylic acid;hydrochloride CAS No. 2247104-06-7

(2R,5S)-5-[(Dimethylamino)methyl]oxolane-2-carboxylic acid;hydrochloride

Cat. No.: B2767423
CAS No.: 2247104-06-7
M. Wt: 209.67
InChI Key: ODLXJMRVPACIBQ-UOERWJHTSA-N
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Description

(2R,5S)-5-[(Dimethylamino)methyl]oxolane-2-carboxylic acid;hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structural features, which include an oxolane ring and a dimethylamino group, making it a valuable intermediate in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5S)-5-[(Dimethylamino)methyl]oxolane-2-carboxylic acid;hydrochloride typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring is synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions, often using dimethylamine as the nucleophile.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, which may involve carbon dioxide or other carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Common industrial methods include:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.

    Catalytic Processes: Catalysts are often used to enhance reaction rates and selectivity, reducing the need for harsh reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2R,5S)-5-[(Dimethylamino)methyl]oxolane-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, amines, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups.

Scientific Research Applications

(2R,5S)-5-[(Dimethylamino)methyl]oxolane-2-carboxylic acid;hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,5S)-5-[(Dimethylamino)methyl]oxolane-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

    (2R,5S)-5-[(Dimethylamino)methyl]oxolane-2-carboxylic acid: Similar structure but without the hydrochloride group.

    (2R,5S)-5-[(Dimethylamino)methyl]oxolane-2-carboxamide: Contains an amide group instead of a carboxylic acid group.

Uniqueness

The presence of the hydrochloride group in (2R,5S)-5-[(Dimethylamino)methyl]oxolane-2-carboxylic acid;hydrochloride enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.

Properties

IUPAC Name

(2R,5S)-5-[(dimethylamino)methyl]oxolane-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c1-9(2)5-6-3-4-7(12-6)8(10)11;/h6-7H,3-5H2,1-2H3,(H,10,11);1H/t6-,7+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLXJMRVPACIBQ-UOERWJHTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCC(O1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C[C@@H]1CC[C@@H](O1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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